molecular formula C10H16BN3O2 B2645694 2-(Azepan-1-yl)pyrimidine-5-boronic acid CAS No. 2096333-81-0

2-(Azepan-1-yl)pyrimidine-5-boronic acid

Cat. No. B2645694
M. Wt: 221.07
InChI Key: WENRCARGBBHMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It is available from various suppliers including Sigma-Aldrich and AFG Scientific .


Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyrimidine-5-boronic acid” is represented by the SMILES string OB(C1=CN=C(N2CCCCCC2)N=C1)O . The molecular weight of this compound is 221.06 .


Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a solid compound . The compound should be stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

2-(Azepan-1-yl)pyrimidine-5-boronic acid is utilized in the enantioselective synthesis of bioactive compounds, where palladium-catalyzed C–H arylation plays a crucial role. This methodology is significant in drug discovery for the enantioselective functionalization of saturated aza-heterocycles, which are prevalent in therapeutic agents and asymmetric synthesis. The process demonstrates high enantioselectivities and exclusive regioselectivity for α-arylated amines, highlighting its importance in developing chiral pharmaceuticals (Jain et al., 2016).

Combinatorial Chemistry

In another application, 2-(Azepan-1-yl)pyrimidine-5-boronic acid contributes to the combinatorial synthesis of pyrimidine libraries for antitumor screening. This approach utilizes a one-pot, three-component reaction that efficiently creates a variety of substituted pyrimidines. The methodology enables rapid synthesis of compounds for biological evaluation, particularly in identifying potential treatments for hepatocellular carcinoma (Xie et al., 2007).

Synthesis of Bioactive Alkaloids

The borono-Mannich reaction, involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid, is a strategic approach in the synthesis of bioactive alkaloids. This method allows for the diastereoselective preparation of chiral 1,2-amino alcohols, serving as starting materials for polyhydroxylated pyrrolizidine and indolizidine alkaloids. Such synthetic routes are beneficial for producing complex natural products with potential pharmaceutical applications (Pyne et al., 2008).

Fungicidal Compound Synthesis

Moreover, 2-(Azepan-1-yl)pyrimidine-5-boronic acid is instrumental in developing fungicidal compounds. A practical synthesis involving the coupling of the boronic acid with pyrimidine derivatives has been established, leading to products with significant fungicidal activity. This process underscores the compound's role in creating agricultural chemicals to protect crops from fungal infections (Ryan & Yang, 2019).

Development of Novel Fluorescent Materials

The boronic acid moiety of 2-(Azepan-1-yl)pyrimidine-5-boronic acid also finds application in the development of novel fluorescent materials. By incorporating this boronic acid into organic frameworks, researchers have synthesized highly fluorescent pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines. These materials hold promise for various optical applications, including sensing and imaging technologies (Schramm et al., 2006).

properties

IUPAC Name

[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRCARGBBHMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)pyrimidine-5-boronic acid

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